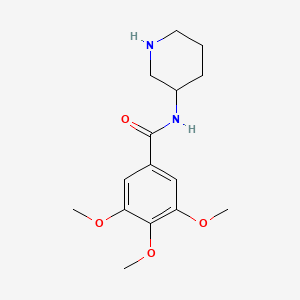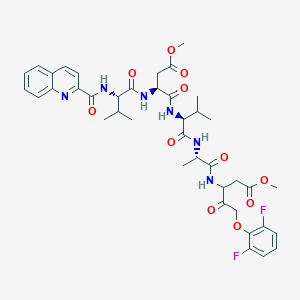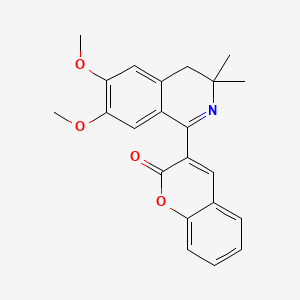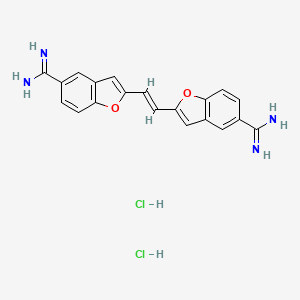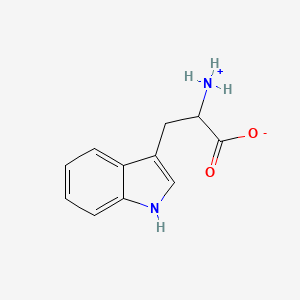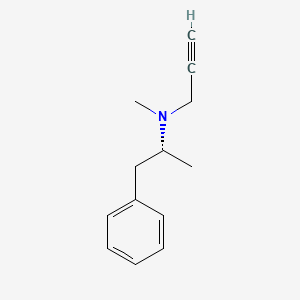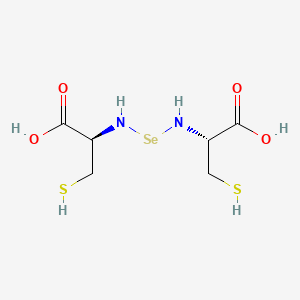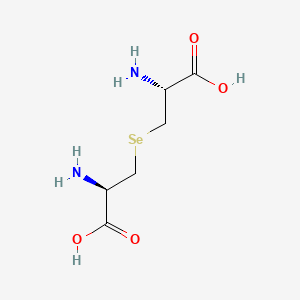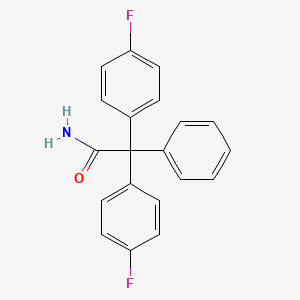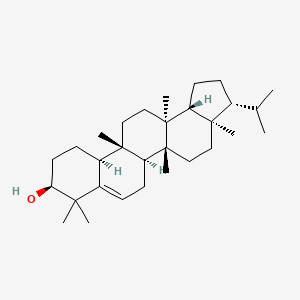
Simiarenol
説明
Simiarenol is a triterpene alcohol isolated from the Hong Kong species of Rhododendron simiarum . It has a molecular weight of 426.72 and a molecular formula of C30H50O . It may have leishmanicidal activity against Leishmania donovani promastigotes in vitro .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: C[C@@]12[C@@]3(C@([C@]4(C(=CC3)C(C)(C)C@@HCC4)[H])CC[C@@]1(C)[C@]5(C@(CC2)C@@HC)CC5)[H] . The structure of this compound has been identified as 3β-hydroxy- E: B - friedo -hop-5-ene .
科学的研究の応用
Phytochemical Studies
Simiarenol, a rare triterpene, has been the focus of various phytochemical studies. It has been identified as a significant compound in several plants. For instance, it was isolated from the dichloromethane fraction of Pterospermum truncatolobatum, where its structure was confirmed through spectroscopic analyses and X-ray crystallography (Linh Le Thi Khạnh et al., 2021). Similarly, this compound was also isolated from Coccoloba mollis and Capparis decidua, contributing to the phytochemical diversity of these species (Patrícia Emanuella S. Oliveira et al., 2008); (S. Anjum et al., 2018).
Biological and Pharmacological Potential
This compound has exhibited moderate cytotoxicity against various cancer cell lines, such as Hep-G2, Lu-1, and MCF-7, highlighting its potential for further research in cancer therapy (Linh Le Thi Khạnh et al., 2021). Its isolation from different plants like Capparis decidua also indicates a widespread occurrence in nature with diverse biological activities (S. Anjum et al., 2018).
Implications in Traditional Medicine
While this compound has not been directly linked to traditional medicine, compounds from plants containing this compound, like Gendarussa ventricosa, have been explored for their potential medicinal properties, indicating a broader scope of research for this compound as well (Zhang Xiao-li).
作用機序
Target of Action
Simiarenol is a triterpene alcohol isolated from the Hong Kong species of Rhododendron simiarum The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that triterpenes, the class of compounds to which this compound belongs, often interact with cellular membranes and proteins to exert their effects . More detailed studies are required to elucidate the precise interactions of this compound with its targets.
Biochemical Pathways
It’s known that triterpenes can influence a variety of biological processes, including inflammation, cell proliferation, and apoptosis
Pharmacokinetics
Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. This compound is described as practically insoluble in water, which may impact its bioavailability . More comprehensive pharmacokinetic studies are needed to fully understand the ADME properties of this compound.
Result of Action
This compound has been found to exhibit significant antinociceptive (pain-relieving) activity. In tests, it was found to be about 8-fold more active than known analgesic and anti-inflammatory drugs such as aspirin and dipyrone . It was particularly active against the second phase of the formalin test, suggesting a peripheral activity . In the capsaicin and glutamate tests, it showed inhibition of 52.3% and 52.1%, respectively .
Action Environment
The action, efficacy, and stability of this compound, like many natural compounds, can be influenced by various environmental factors. Factors such as light, temperature, and soil conditions can affect the production of secondary metabolites in plants . .
特性
IUPAC Name |
(3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-23-27(20,5)15-17-30(8)24-13-10-21-22(11-14-25(31)26(21,3)4)28(24,6)16-18-29(23,30)7/h10,19-20,22-25,31H,9,11-18H2,1-8H3/t20-,22-,23-,24+,25+,27-,28+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXPXUMUGATHPD-JMJRLLIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167162 | |
| Record name | Simiarenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-94-7 | |
| Record name | Simiarenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simiarenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simiarenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Simiarenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIMIARENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OU4M247SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of simiarenol?
A1: this compound has the molecular formula C30H50O and a molecular weight of 426.72 g/mol.
Q2: In which plant families is this compound commonly found?
A2: this compound has been isolated from various plant families, including Asteraceae, Guttiferae, Euphorbiaceae, and Cucurbitaceae, among others. [, , , ]
Q3: What are some plant species known to contain significant amounts of this compound?
A3: Some species known to contain appreciable amounts of this compound include Trema orientalis, Rhododendron simiarum, Ficus aurantiacea, Capparis decidua, Pterospermum truncatolobatum, Euphorbia aphylla, Ipomoea tricolor, Helicteres hirsuta, Imperata cylindrica, and Artemisia anomala. [, , , , , , , , , ]
Q4: Are there any specific plant parts where this compound accumulation is particularly high?
A4: this compound has been found in various plant parts, including leaves, stems, bark, and roots. For example, it has been isolated from the stem bark of Trema orientalis, the leaves of Ficus aurantiacea, and the aerial parts of Helicteres hirsuta. [, , ] The specific accumulation patterns might vary depending on the plant species and environmental factors.
Q5: What are the potential biological activities associated with this compound?
A5: While research is ongoing, this compound has shown potential in preliminary studies for various biological activities, including antioxidant, cytotoxic, and analgesic effects. [, , , ]
Q6: Has this compound demonstrated any activity against infectious diseases?
A7: While this compound itself has not been extensively studied for its activity against infectious diseases, some plants rich in this compound, like Euphorbia neriifolia, are traditionally used for such purposes. [] Further research is needed to understand if this compound contributes to these traditional uses.
Q7: Has this compound been investigated for its potential in pain management?
A8: One study showed that this compound isolated from Hyeronima alchorneoides leaves exhibited significant antinociceptive activity in mice, showing promising results in the writhing, formalin, capsaicin, and glutamate tests. [] This finding suggests potential applications in pain management, warranting further investigation.
Q8: Are there any known traditional medicinal uses of plants containing this compound?
A9: Yes, several plant species containing this compound have a history of use in traditional medicine. For instance, Trema orientalis is used traditionally to treat coughs, sore throats, asthma, and bronchitis. [] Leptadenia reticulata, another this compound-containing plant, has traditional uses as a revitalizing and rejuvenating agent. []
Q9: What spectroscopic techniques are commonly employed to identify and characterize this compound?
A10: Various spectroscopic techniques are crucial in identifying and characterizing this compound, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS), Ultraviolet-Visible Spectroscopy (UV), and X-ray crystallography. [, , ] These techniques provide valuable information about the compound's structure, functional groups, and purity.
Q10: What are the key challenges in developing this compound as a potential therapeutic agent?
A11: While promising, research on this compound is still in its early stages. Key challenges include:* Limited understanding of its mechanism of action: More research is needed to understand how this compound interacts with biological systems at a molecular level. []* Low bioavailability: Like many triterpenes, this compound might have low bioavailability, impacting its effectiveness. [, ]* Need for comprehensive toxicity studies: Thorough toxicological evaluations are essential to ensure the safety of this compound for potential therapeutic applications. []
Q11: What are the future directions for this compound research?
A11: Future research on this compound should focus on:
- Elucidating detailed mechanisms of action: Understanding how this compound interacts with specific molecular targets is crucial for developing it as a therapeutic agent. []
- Improving bioavailability: Investigating novel delivery systems and formulation strategies to enhance the bioavailability of this compound is crucial for its therapeutic application. [, ]
- Conducting comprehensive preclinical studies: Rigorous in vitro and in vivo studies are needed to evaluate the efficacy and safety of this compound, paving the way for potential clinical trials. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



